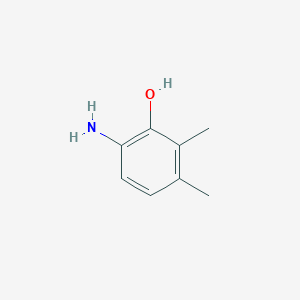

6-Amino-2,3-dimethylphenol

Overview

Description

6-Amino-2,3-dimethylphenol (ADMP) is an aromatic amino compound that is widely used in research and industry. It is a derivative of 2,6-dimethylphenol and is often used as a starting material in the synthesis of various compounds. The molecular formula of ADMP is C8H11NO .

Synthesis Analysis

The synthesis of new azodye derived from 2-Amino-6-ethoxybenzothiazole and 4-Chloro-3,5-dimethylphenol has been reported . The characterization of the dye has been described by elemental analysis .

Molecular Structure Analysis

The molecular structure of 6-Amino-2,3-dimethylphenol can be represented by the formula C8H11NO . The average mass is 137.179 Da and the monoisotopic mass is 137.084061 Da .

Chemical Reactions Analysis

The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield . The tosylate electrophile gives students experience with a commonly encountered leaving group, is easily visualized on TLC, and has an improved safety profile .

Physical And Chemical Properties Analysis

6-Amino-2,3-dimethylphenol hydrochloride has a molecular weight of 173.64 . It is a solid at room temperature .

Scientific Research Applications

Polymer Synthesis

6-Amino-2,3-dimethylphenol is utilized in the synthesis of polymers, particularly polyphenylene oxides (PPOs). These polymers are known for their high glass transition temperatures, low moisture absorption, and excellent electrical insulation properties . The compound acts as a monomer that can be polymerized under specific conditions to create high-performance plastics used in engineering and electronics.

Analytical Chemistry

In analytical chemistry, 6-Amino-2,3-dimethylphenol serves as a standard or reagent in various chemical analyses. It is used in techniques such as NMR, HPLC, LC-MS, and UPLC to identify and quantify substances within a sample . Its role is crucial in ensuring the accuracy and reliability of analytical results.

Environmental Science

The compound finds applications in environmental science, particularly in the analysis of soil and water contaminants. It may be used as a tracer or a component in the synthesis of compounds that can help in the detection of environmental pollutants .

Material Science

In material science, 6-Amino-2,3-dimethylphenol is involved in the development of new materials with enhanced properties. It can be a precursor for materials that require specific functional groups to improve their stability, durability, or other desired characteristics .

Biochemistry

6-Amino-2,3-dimethylphenol is significant in biochemistry research, where it may be used as a building block in the synthesis of complex biomolecules. Its presence in proteomics research indicates its importance in understanding protein structures and functions .

Pharmacology

In pharmacology, this compound is a potential intermediate in the synthesis of pharmaceuticals. Its amino and phenol groups make it a versatile precursor for the development of drugs that target various diseases .

Agriculture

Research in agriculture has explored the use of 6-Amino-2,3-dimethylphenol in enhancing plant growth and protection. It could be part of the synthesis of agrochemicals that promote better crop yields and resistance to pests .

Medicine

In medical research, 6-Amino-2,3-dimethylphenol may contribute to the creation of diagnostic reagents or therapeutic agents. Its chemical structure allows for modifications that can lead to the development of targeted medical treatments .

Mechanism of Action

While specific information on the mechanism of action of 6-Amino-2,3-dimethylphenol was not found, aminoglycosides, which are a class of compounds containing amino groups, bind to the bacterial ribosome, leading to inhibition of protein synthesis by promoting mistranslation and elimination of proofreading .

properties

IUPAC Name |

6-amino-2,3-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-3-4-7(9)8(10)6(5)2/h3-4,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTQIWOAHUHCJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424680 | |

| Record name | 6-amino-2,3-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23363-74-8 | |

| Record name | 6-amino-2,3-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

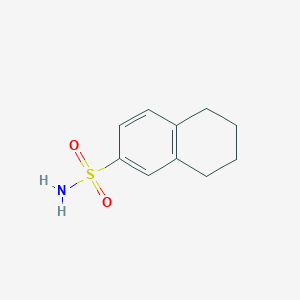

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

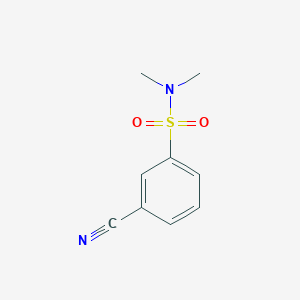

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1277081.png)